InChI=1S/C18H18N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,13-14H2,1H3
. The canonical SMILES string is CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N
.
This compound is derived from the azetidine family, which consists of saturated four-membered heterocycles containing one nitrogen atom. Azetidines are significant in medicinal chemistry due to their ability to interact with biological systems and serve as precursors for more complex molecules. The specific compound, 1-Benzhydryl-3-methylazetidine-3-carbonitrile, has garnered attention for its potential therapeutic properties and applications in drug discovery .
The synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile typically involves several key steps:
The synthesis may also incorporate purification steps such as recrystallization or chromatography to isolate the product from by-products and unreacted materials. Yield optimization strategies, including varying reaction times and temperatures, are crucial for industrial applications .
The molecular structure of 1-Benzhydryl-3-methylazetidine-3-carbonitrile features a four-membered azetidine ring with a benzhydryl group attached to one nitrogen atom and a carbonitrile functional group at the third position of the ring. Key structural details include:
The compound's structural data can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and electronic properties .
1-Benzhydryl-3-methylazetidine-3-carbonitrile participates in various chemical reactions:
The specific conditions for these reactions—such as temperature, solvent choice, and reaction time—are critical for determining the efficiency and selectivity of each transformation .
The mechanism of action of 1-Benzhydryl-3-methylazetidine-3-carbonitrile is primarily based on its ability to interact with various biological targets, including enzymes and receptors.
Research into its mechanism often involves quantitative assays to determine binding kinetics and affinities, which are essential for understanding its potential therapeutic applications .
1-Benzhydryl-3-methylazetidine-3-carbonitrile serves multiple roles in scientific research:
These applications highlight the compound's versatility across different scientific disciplines .
This compound exemplifies structurally engineered azetidines—four-membered nitrogen heterocycles—where strategic substitutions enhance reactivity and utility in synthetic chemistry. Its core structure merges steric bulk (benzhydryl), electronic modulation (nitrile), and conformational constraint (methylated azetidine), creating a versatile scaffold for targeted molecular synthesis [1] [6].
The compound is systematically named 1-(diphenylmethyl)-3-methylazetidine-3-carbonitrile, reflecting its IUPAC-approved structure. Key identifiers and properties include:
Table 1: Chemical Identity Profile
Property | Value | |
---|---|---|
CAS Registry Number | 133891-88-0 | |
Molecular Formula | C₁₈H₁₈N₂ | |
Molecular Weight | 262.35 g/mol | |
SMILES | CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
Density (Predicted) | 1.15±0.1 g/cm³ | |
Storage Recommendations | Sealed, dry, 2-8°C | [1] [4] [7] |
The benzhydryl group (diphenylmethyl) attaches to the azetidine nitrogen, while the nitrile (-C≡N) and methyl groups occupy the C3 position, creating a quaternary center. Alternative names include 1-(diphenylmethyl)-3-methyl-3-cyanoazetidine and vendor designations like BDJHH043398 (Achemcom) [1] [9].
First synthesized in the early 1990s (reflected by CAS 133891-88-0), its development parallels broader interest in strained heterocycles for medicinal chemistry. The benzhydryl group’s adoption stemmed from its proven role in bioactive molecules—enhancing lipophilicity and serving as a steric shield for the reactive azetidine ring during synthetic elaboration. Early applications focused on its utility as a precursor for N-deprotected azetidine derivatives, crucial for pharmacophore integration [1] [4] [8]. Commercial availability from suppliers like Achemcom, Pharmint, and Tyger Scientific by the 2000s underscored its establishment as a specialized building block, particularly in neuropharmaceutical and antibacterial research [2] [4].
Azetidines occupy a unique niche due to their heightened ring strain compared to larger N-heterocycles (e.g., pyrrolidines). This strain, while reducing thermodynamic stability relative to five-membered analogues, significantly enhances susceptibility to ring-opening and nucleophilic addition at the C3 position [3] [6]. Key structural influences include:
Table 2: Role of Structural Features in Azetidine Reactivity
Structural Element | Chemical Influence | Synthetic Utility | |
---|---|---|---|
Azetidine Ring | High angle strain (~20° deviation from tetrahedral); pyramidal nitrogen inversion (ΔG≠ ~10 kcal/mol) | Facilitates ring-opening; nucleophilic addition at Cα positions | |
C3 Quaternary Center | Steric inhibition of conformation; electronic modulation via nitrile | Directs regioselective reactions; stabilizes carbanions/enolates adjacent to nitrile | |
Benzhydryl (N1) | Steric bulk; chiral center if asymmetrically substituted | Protects N during synthesis; removable for N-functionalization | [3] [6] [8] |
This configuration enables precise stereoelectronic tuning, making it indispensable for synthesizing constrained peptidomimetics, chiral ligands, and bioactive cores requiring fused or spiro-azetidine architectures [3] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9